molecular formula C11H18O2 B14190472 Cyclohexanone, 6-acetyl-2,2,5-trimethyl- CAS No. 834900-34-4

Cyclohexanone, 6-acetyl-2,2,5-trimethyl-

Cat. No.: B14190472
CAS No.: 834900-34-4
M. Wt: 182.26 g/mol
InChI Key: FEFPJRXVFVTDQG-UHFFFAOYSA-N
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Description

Cyclohexanone, 6-acetyl-2,2,5-trimethyl- is an organic compound with the molecular formula C12H20O2 It is a derivative of cyclohexanone, characterized by the presence of acetyl and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 6-acetyl-2,2,5-trimethyl- can be synthesized through several methods. One common approach involves the acetylation of 2,2,5-trimethylcyclohexanone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of cyclohexanone, 6-acetyl-2,2,5-trimethyl- may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to facilitate the reaction, and advanced purification techniques like column chromatography are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 6-acetyl-2,2,5-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted cyclohexanone derivatives.

Scientific Research Applications

Cyclohexanone, 6-acetyl-2,2,5-trimethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of cyclohexanone, 6-acetyl-2,2,5-trimethyl- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to various biological effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 2,2,6-trimethyl-: Another derivative of cyclohexanone with similar structural features but different substitution patterns.

    Cyclohexanone, 3,3,5-trimethyl-: A compound with a different arrangement of methyl groups on the cyclohexanone ring.

Uniqueness

Cyclohexanone, 6-acetyl-2,2,5-trimethyl- is unique due to the presence of both acetyl and trimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.

Properties

CAS No.

834900-34-4

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

6-acetyl-2,2,5-trimethylcyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-7-5-6-11(3,4)10(13)9(7)8(2)12/h7,9H,5-6H2,1-4H3

InChI Key

FEFPJRXVFVTDQG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1C(=O)C)(C)C

Origin of Product

United States

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